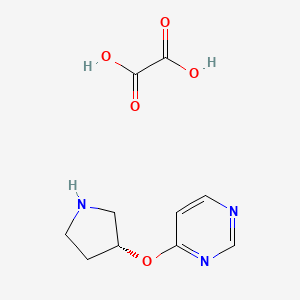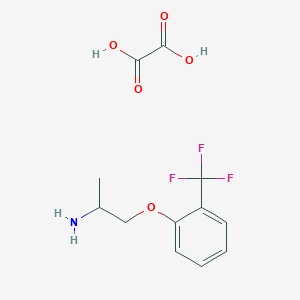
2-Methoxy-3-(methylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(methylsulfonyl)pyridine is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a methylsulfonyl group (-SO2CH3) at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methylsulfonyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Sulfonylation: The 2-methoxypyridine undergoes sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2-methoxypyridine and methanesulfonyl chloride.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Utilizing large-scale purification methods such as distillation or large-scale chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Methoxy-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxy-3-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Methoxy-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
2-Methoxypyridine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
3-Methylsulfonylpyridine: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-5-(methylsulfonyl)pyridine: Has the methylsulfonyl group at a different position, leading to different chemical properties.
Uniqueness
2-Methoxy-3-(methylsulfonyl)pyridine is unique due to the specific positioning of the methoxy and methylsulfonyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.
特性
IUPAC Name |
2-methoxy-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7-6(12(2,9)10)4-3-5-8-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGBELWAZNCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076222.png)
![1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076228.png)









